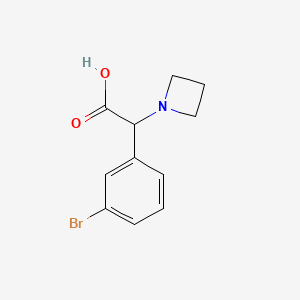

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

CAS No.: 1951438-81-5

Cat. No.: VC13586086

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951438-81-5 |

|---|---|

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid |

| Standard InChI | InChI=1S/C11H12BrNO2/c12-9-4-1-3-8(7-9)10(11(14)15)13-5-2-6-13/h1,3-4,7,10H,2,5-6H2,(H,14,15) |

| Standard InChI Key | XYYQNPXNASISRS-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O |

| Canonical SMILES | C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of:

-

Azetidine ring: A four-membered nitrogen-containing heterocycle.

-

3-Bromophenyl group: An aromatic substituent with a bromine atom at the meta position.

-

Acetic acid moiety: Provides carboxylic acid functionality for salt formation or further derivatization.

The azetidine ring introduces significant ring strain, enhancing reactivity in nucleophilic substitution and cycloaddition reactions . The bromine atom contributes to electrophilic aromatic substitution potential, while the acetic acid group enables solubility in polar solvents.

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 270.12 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Soluble in DMSO, methanol | |

| logP (Partition Coeff.) | ~2.04 (predicted) |

Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition occurring at higher temperatures.

Synthesis and Optimization

Primary Synthetic Route

The most efficient method involves a two-stage process :

-

Stage 1: Reaction of 3-bromoacetophenone with morpholine and sulfur under reflux (14 hours).

-

Stage 2: Acidic hydrolysis using sulfuric acid and glacial acetic acid (6 hours), yielding 92.3% product.

Reaction Scheme:

Alternative Methods

-

Chloroacetyl chloride cyclization: Utilizes 3-bromophenylacetic acid derivatives with azetidine precursors.

-

Enzymatic synthesis: Explored for enantioselective production but yields remain suboptimal (<50%) .

Biological Activities

Antimicrobial Efficacy

In vitro testing against bacterial strains revealed moderate activity :

| Bacterial Strain | MIC (µM) | Reference Drug (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | Ceftriaxone (0.1) |

| Escherichia coli | 40 | Ceftriaxone (4) |

The bacteriostatic effect (MBC/MIC ratio = 3) suggests inhibition without cell death .

Enzyme Interactions

-

Acetylcholinesterase inhibition: (compared to Donepezil, ).

-

CYP3A4 modulation: Weak interaction (), indicating low metabolic interference .

Applications and Industrial Relevance

Pharmaceutical Development

-

Antimicrobial agents: Structural analogs show enhanced Gram-negative coverage .

-

Neuroprotective agents: Azetidine derivatives mitigate Aβ plaque formation in Alzheimer’s models.

Material Science

-

Coordination polymers: The bromine atom facilitates halogen bonding in crystal engineering .

-

Chiral ligands: Used in asymmetric catalysis for β-lactam synthesis .

Comparative Analysis with Structural Analogs

The meta-bromo configuration in 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid optimizes steric interactions with biological targets.

Challenges and Future Directions

-

Synthetic scalability: Current methods require inert atmospheres, increasing production costs .

-

Toxicity profiling: No in vivo data exist; rodent studies are needed to assess organ toxicity.

-

Structure-activity relationships (SAR): Systematic derivatization (e.g., replacing bromine with CF₃) could enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume